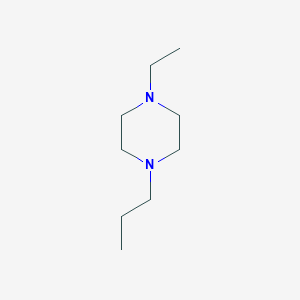
1-Ethyl-4-propylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-4-propylpiperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound, this compound, is characterized by the presence of an ethyl group at the first nitrogen atom and a propyl group at the fourth nitrogen atom. Piperazine derivatives are widely used in pharmaceuticals due to their diverse biological activities .
Métodos De Preparación
The synthesis of 1-Ethyl-4-propylpiperazine can be achieved through several methods:
One-Pot Synthesis: A simplified procedure involves the reaction of protonated piperazine with ethyl and propyl halides in the presence of a base.
Microwave-Assisted Synthesis: This method involves the use of microwave irradiation to accelerate the reaction between piperazine and the alkyl halides.
Industrial Production: Industrially, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and higher yields.
Análisis De Reacciones Químicas
1-Ethyl-4-propylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed are the corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where alkyl or aryl groups can replace the existing ethyl or propyl groups.
Aplicaciones Científicas De Investigación
1-Ethyl-4-propylpiperazine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Ethyl-4-propylpiperazine involves its interaction with specific molecular targets:
GABA Receptor Agonist: The compound binds directly and selectively to muscle membrane GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of certain parasites.
Pathways Involved: The binding to GABA receptors affects the neurotransmission pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
1-Ethyl-4-propylpiperazine can be compared with other piperazine derivatives:
1-Benzylpiperazine: This compound is commonly used as a recreational drug and has stimulant properties.
1-(3-Chlorophenyl)piperazine: Known for its use in research as a serotonin receptor agonist, this compound has different pharmacological properties compared to this compound.
1-(3-Trifluoromethylphenyl)piperazine: This compound is often used in combination with other drugs for its central nervous system stimulant effects.
Propiedades
Número CAS |
90796-44-4 |
|---|---|
Fórmula molecular |
C9H20N2 |
Peso molecular |
156.27 g/mol |
Nombre IUPAC |
1-ethyl-4-propylpiperazine |
InChI |
InChI=1S/C9H20N2/c1-3-5-11-8-6-10(4-2)7-9-11/h3-9H2,1-2H3 |
Clave InChI |
ZJAQKWSLYRNXDR-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CCN(CC1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


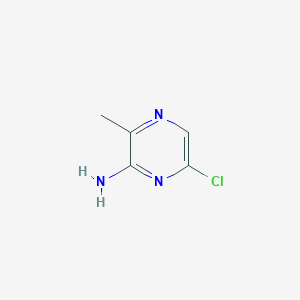
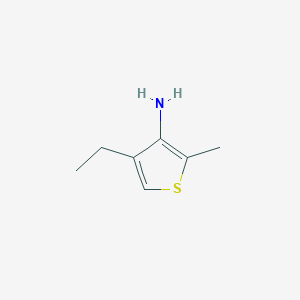
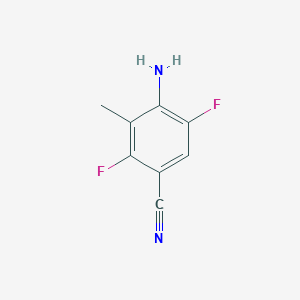
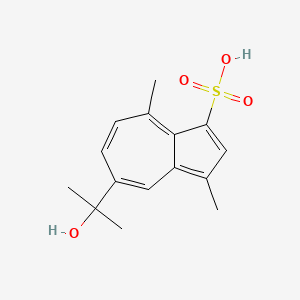

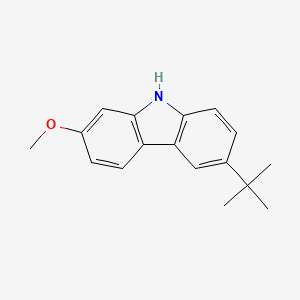
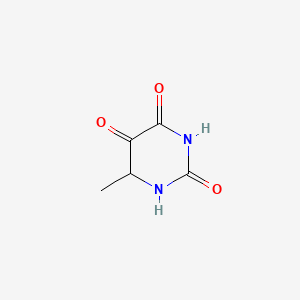
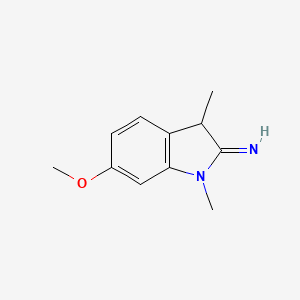

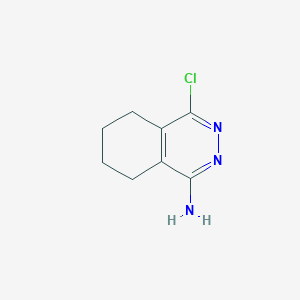
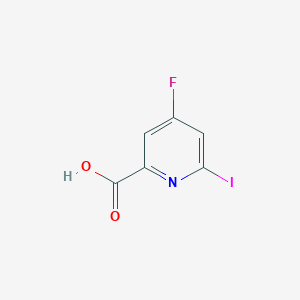
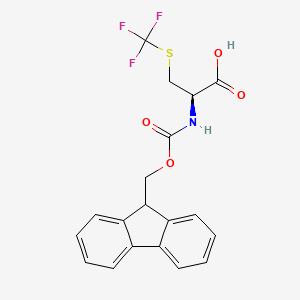
![4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride](/img/structure/B13121014.png)

